

Spectroscopic Profile of C.I. Disperse Blue 35: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse Blue 35*

Cat. No.: *B082101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the anthraquinone dye, **C.I. Disperse Blue 35**. Due to the limited availability of complete, experimentally-derived spectra for this specific compound in publicly accessible literature, this document consolidates known information and supplements it with data from structurally similar compounds to provide a predictive and interpretive framework.

Chemical Structure and Identity

C.I. Disperse Blue 35 is primarily identified as 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. However, it is crucial to note that some sources indicate that commercial Disperse Blue 35 may exist as a mixture, potentially including methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This structural ambiguity should be considered when analyzing spectroscopic data.

Table 1: Chemical Identity of **C.I. Disperse Blue 35**

Identifier	Value
Chemical Name	1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
C.I. Name	Disperse Blue 35
CAS Number	122222-75-2
Molecular Formula	C ₂₀ H ₁₄ N ₂ O ₅
Molecular Weight	362.34 g/mol
Chemical Class	Anthraquinone Dye

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinone dyes is characterized by electronic transitions within the aromatic system. Typically, these dyes exhibit strong $\pi \rightarrow \pi^*$ absorption bands in the 220–350 nm region and a weaker, longer-wavelength $n \rightarrow \pi^*$ absorption band, which is responsible for their color.

Table 2: UV-Vis Spectroscopic Data for C.I. Disperse Blue 35

Parameter	Value	Solvent	Reference
λ_{max} (Calculated)	580 nm	Not Specified	[1]
Typical $\pi \rightarrow \pi$ Transitions	220 - 350 nm	General	[2]
Typical $n \rightarrow \pi$ Transition	~400 nm	General	[2]

The calculated maximum absorption (λ_{max}) at 580 nm is consistent with the blue color of the dye. The exact position and intensity of the absorption bands are influenced by the solvent polarity and the specific substitution pattern on the anthraquinone core.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **C.I. Disperse Blue 35** is expected to show characteristic absorption bands corresponding to its various functional groups. While a specific experimental spectrum for this dye is not readily available, the expected vibrational modes can be inferred from its structure and data on similar anthraquinone derivatives.

Table 3: Predicted FTIR Spectral Data for **C.I. Disperse Blue 35**

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Intensity
3500 - 3300	O-H Stretching (phenolic), N-H Stretching (amino)	Broad, Medium-Strong
3100 - 3000	Aromatic C-H Stretching	Medium-Weak
1670 - 1630	C=O Stretching (quinone)	Strong
1620 - 1580	C=C Stretching (aromatic), N-H Bending	Medium-Strong
1500 - 1400	C=C Stretching (aromatic)	Medium
1300 - 1200	C-O Stretching (phenolic), C-N Stretching (aromatic amine)	Medium-Strong
900 - 675	Aromatic C-H Out-of-Plane Bending	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. No experimental NMR data for **C.I. Disperse Blue 35** has been found in the reviewed literature. However, expected chemical shift regions can be predicted based on the analysis of its structural components and data from related compounds like 1,5-diaminoanthraquinone.

Table 4: Predicted ¹H NMR Chemical Shifts for **C.I. Disperse Blue 35**

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons (Anthraquinone Core)	7.0 - 8.5	Multiplets
Aromatic Protons (Hydroxyphenyl Group)	6.5 - 7.5	Doublets
Amino Protons (-NH ₂)	5.0 - 7.0	Broad Singlet
Hydroxyl Protons (-OH)	9.0 - 12.0	Broad Singlet

Table 5: Predicted ¹³C NMR Chemical Shifts for **C.I. Disperse Blue 35**

Carbon Type	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbons (C=O)	180 - 190
Aromatic Carbons (C-O, C-N)	140 - 160
Aromatic Carbons (C-C, C-H)	110 - 135

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.

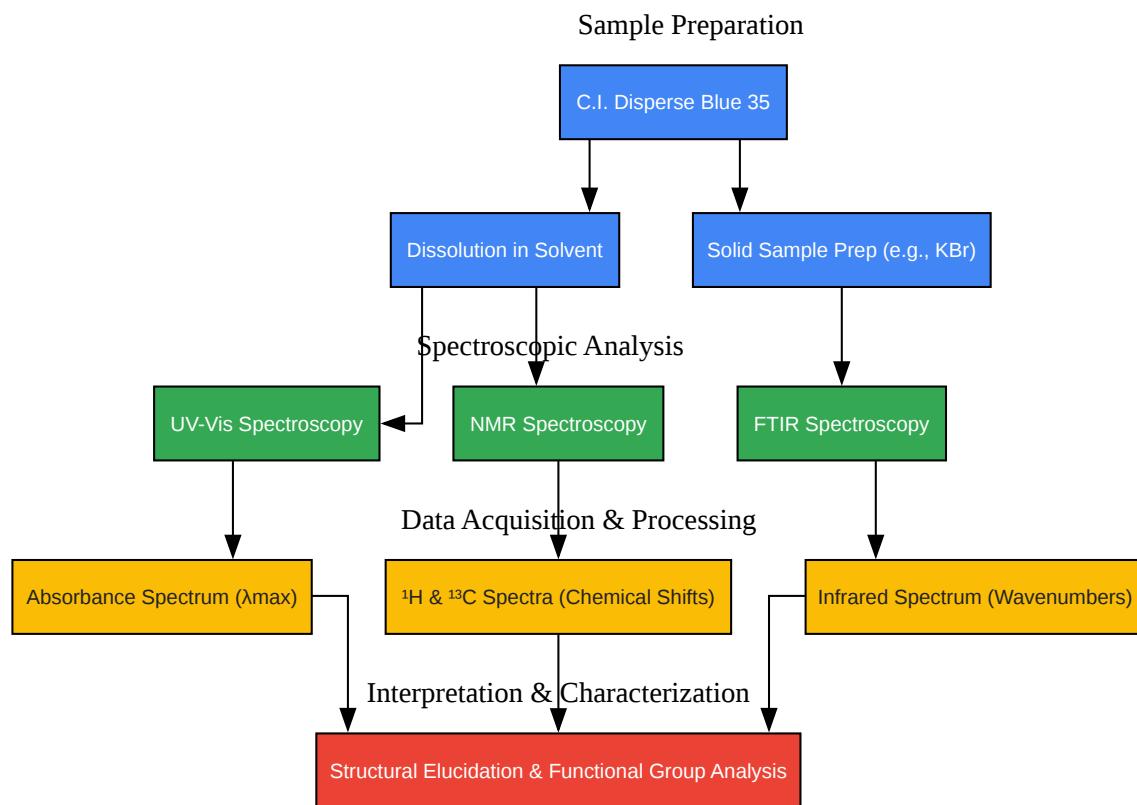
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **C.I. Disperse Blue 35** in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a cuvette with the pure solvent to be used as a reference (blank).

- Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and any other significant absorption peaks.

FTIR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dye with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct measurement of the solid powder.
- Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
- Background Scan: Perform a background scan of the empty sample compartment or the ATR crystal.
- Measurement: Place the sample in the beam path and record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.


NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of the dye in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). The choice of solvent is critical to avoid interfering signals and ensure sample solubility.
- Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire ^1H and ^{13}C NMR spectra. Standard pulse sequences should be employed. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Determine the chemical shifts (δ) in parts per million (ppm) relative to a

reference standard (e.g., tetramethylsilane, TMS). Analyze the integration of ^1H signals and the splitting patterns (multiplicity) to deduce the connectivity of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a dye like **C.I. Disperse Blue 35**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **C.I. Disperse Blue 35**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of C.I. Disperse Blue 35: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082101#spectroscopic-data-uv-vis-ftir-nmr-for-c-i-disperse-blue-35>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

